molecular formula C18H17ClN2O4S B13950851 2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid

Cat. No.: B13950851
M. Wt: 392.9 g/mol
InChI Key: NEEPOJCHELVPCU-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid core, an isopropoxy-benzoyl group, and a thioureido linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 4-isopropoxy-benzoyl chloride: This is achieved by reacting 4-isopropoxy-benzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of thiourea derivative: The 4-isopropoxy-benzoyl chloride is then reacted with thiourea in the presence of a base such as triethylamine to form the corresponding thioureido derivative.

    Coupling with 2-chloro-5-aminobenzoic acid: The thioureido derivative is then coupled with 2-chloro-5-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the benzoic acid core can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thioureido linkage can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thioureido linkage to form sulfoxides or amines, respectively.

Scientific Research Applications

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thioureido linkage may play a role in binding to biological macromolecules, while the chloro and isopropoxy-benzoyl groups may contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-isopropoxy-5-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a thioureido linkage.

    2-Chloro-5-chloromethyl-benzoic acid: Lacks the isopropoxy-benzoyl and thioureido groups, making it less complex.

    4-Isopropoxy-benzoic acid: Shares the isopropoxy-benzoyl group but lacks the chloro and thioureido functionalities.

Uniqueness

2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

2-chloro-5-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(9-12)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

NEEPOJCHELVPCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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